molecular formula C15H20O2 B12566854 Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- CAS No. 226903-56-6

Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-

Cat. No.: B12566854
CAS No.: 226903-56-6
M. Wt: 232.32 g/mol
InChI Key: JKKCHBDBFSXCNS-UHFFFAOYSA-N
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Description

Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Condensation Reaction: One common method for synthesizing 4-(4-hydroxyphenyl)cyclohexanone involves the condensation of p-nitrophenol with cyclohexanone. The reaction is carried out in an alkaline medium to form sodium p-nitrophenolate, which then undergoes condensation with cyclohexanone to yield the desired product[][1].

    Hydroxyalkylation Reaction: Another method involves the hydroxyalkylation of cyclohexanone using a strong base such as sodium hydroxide in an alcohol solvent. This reaction introduces the hydroxyphenyl group onto the cyclohexanone ring[][1].

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-(4-hydroxyphenyl)cyclohexanone can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyphenyl group[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions[][1].

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated or nitrated phenylcyclohexanones[][1].

Scientific Research Applications

4-(4-hydroxyphenyl)cyclohexanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules[][1].

    Biology: Studied for its potential biological activities and interactions with various biomolecules[][1].

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds[][1].

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals[][1].

Comparison with Similar Compounds

Similar Compounds

    4-Phenylcyclohexanone: Similar in structure but lacks the hydroxy group, leading to different chemical reactivity and applications[][1].

    4-(4-Methoxyphenyl)cyclohexanone: Contains a methoxy group instead of a hydroxy group, affecting its solubility and reactivity[][1].

    4-(4-Isopropoxyphenyl)cyclohexanone: Features an isopropoxy group, which alters its steric and electronic properties compared to the hydroxy derivative[][1].

Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)propan-2-yl]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-4,7-8,12,16H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKCHBDBFSXCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(=O)CC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431478
Record name Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226903-56-6
Record name Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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